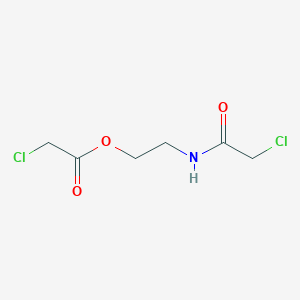

2-(2-Chloroacetamido)ethyl 2-chloroacetate

Description

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]ethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NO3/c7-3-5(10)9-1-2-12-6(11)4-8/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAQEUGTXSANCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Advantage of Chloroacetyl Chemistry in Bioconjugation

An In-depth Technical Guide to Bifunctional Chloroacetyl Linkers in Chemical Biology

In the intricate landscape of chemical biology and drug development, the ability to selectively and stably connect molecular entities is paramount. Bifunctional linkers serve as the crucial bridges in this endeavor, enabling the construction of complex biomolecular architectures with tailored functions.[1][2] Among the arsenal of reactive groups available for bioconjugation, the chloroacetyl moiety has emerged as a powerful and versatile tool. This guide provides a comprehensive technical overview of bifunctional chloroacetyl linkers, detailing their underlying chemistry, diverse applications, and the practical wisdom required for their successful implementation.

The strategic advantage of chloroacetyl linkers lies in their chemoselective reactivity, primarily targeting the thiol groups of cysteine residues in proteins under physiological conditions to form a highly stable thioether bond.[3][4] This specificity, coupled with the robustness of the resulting linkage, makes them particularly attractive for applications demanding long-term stability, such as the development of antibody-drug conjugates (ADCs) and the creation of functionalized biomaterials.[5][] Unlike some other thiol-reactive chemistries, such as those based on maleimides which can be susceptible to retro-Michael reactions, the thioether bond formed by chloroacetyl groups is generally considered irreversible, offering a distinct advantage in vivo.[7][8]

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them to empower you to design and execute robust bioconjugation strategies.

The Core Chemistry: Understanding Chloroacetyl Reactivity

The utility of chloroacetyl linkers is rooted in the fundamental principles of nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon of the chloroacetyl group electrophilic and susceptible to attack by nucleophiles.

Mechanism of Thiol Alkylation

The primary reaction of a chloroacetyl group in a biological context is the S-alkylation of a cysteine residue. The deprotonated thiol group (thiolate) of cysteine acts as the nucleophile, attacking the electrophilic methylene carbon of the chloroacetyl group and displacing the chloride leaving group. This results in the formation of a stable thioether linkage.

Caption: Reaction of a protein cysteine with a chloroacetyl linker.

Reaction Kinetics and Selectivity

The rate and selectivity of the chloroacetylation reaction are influenced by several factors:

-

pH: The reaction rate is pH-dependent, as the nucleophilicity of the thiol group increases upon deprotonation to the thiolate anion. Therefore, the reaction is typically performed at a pH slightly above the pKa of the cysteine thiol (around 8.5), generally in the range of pH 7.5-8.5.

-

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, to maintain protein stability, these reactions are often carried out at room temperature or 4°C for extended periods.

-

Nucleophile Accessibility: The accessibility of the target cysteine residue on the protein surface plays a crucial role. Buried cysteines may not be available for conjugation without prior denaturation or reduction of disulfide bonds.

While highly selective for cysteines, chloroacetyl groups can also react with other nucleophilic amino acid side chains, particularly at higher pH values or with prolonged reaction times.[9] These include the imidazole ring of histidine and the thioether of methionine.[9] Careful optimization of reaction conditions is therefore essential to minimize off-target labeling.[10]

Applications in Chemical Biology: A Practical Guide

The robust and selective nature of chloroacetyl chemistry has led to its widespread adoption in various areas of chemical biology.

Site-Specific Protein Labeling and Modification

Chloroacetyl linkers are extensively used to attach a wide array of functional molecules to proteins, including fluorescent dyes, biotin, and spin labels.[11] This enables the study of protein localization, dynamics, and interactions.

Experimental Protocol: Labeling a Protein with a Chloroacetyl-Functionalized Fluorescent Dye

This protocol provides a general framework for labeling a protein containing an accessible cysteine residue.

Materials:

-

Protein of interest (with at least one free cysteine) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.5-8.5.

-

Chloroacetyl-functionalized fluorescent dye (e.g., dissolved in DMSO).

-

Quenching reagent (e.g., 1 M L-cysteine or β-mercaptoethanol).

-

Desalting column or dialysis cassette for purification.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.[12]

-

If the protein contains disulfide bonds that need to be reduced to expose cysteines, treat with a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature.[10] Note: DTT should be avoided as its free thiols will compete in the labeling reaction.

-

Remove the reducing agent using a desalting column or dialysis.

-

-

Labeling Reaction:

-

Prepare a stock solution of the chloroacetyl-functionalized dye in an organic solvent like DMSO.

-

Add a 10-20 fold molar excess of the dye to the protein solution while gently stirring.[13] The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to consume any unreacted chloroacetyl groups.[12]

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess dye and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance wavelength).

-

Caption: Workflow for labeling a protein with a chloroacetyl dye.

Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, ADCs are a rapidly growing class of biotherapeutics.[14] The linker connecting the potent cytotoxic drug to the antibody is a critical component, influencing the ADC's stability, efficacy, and safety.[] Chloroacetyl linkers, due to the formation of stable thioether bonds, are an attractive option for constructing non-cleavable ADCs.[3] Non-cleavable linkers release the drug only upon lysosomal degradation of the entire antibody, which can minimize off-target toxicity.[5]

| Linker Chemistry | Bond Type | Stability | Key Considerations |

| Chloroacetyl | Thioether | High, generally irreversible[3] | Highly stable in circulation. |

| Maleimide | Thioether | Susceptible to retro-Michael reaction and thiol exchange[7][15] | Can lead to premature drug release. |

| Disulfide | Disulfide | Cleavable in the reducing environment of the cell[5] | Designed for intracellular drug release. |

| Hydrazone | Hydrazone | pH-sensitive, cleavable at acidic pH[5] | Exploits the lower pH of endosomes and lysosomes. |

Immobilization of Biomolecules on Solid Supports

The covalent attachment of proteins, peptides, or other biomolecules to solid supports is essential for a variety of applications, including affinity chromatography, enzyme-linked immunosorbent assays (ELISA), and high-throughput screening.[16] Chloroacetyl-functionalized surfaces can be used to immobilize thiol-containing biomolecules with high efficiency and stability.[17]

Protocol: Immobilizing a Cysteine-Containing Peptide on a Chloroacetyl-Activated Surface

Materials:

-

Chloroacetyl-activated solid support (e.g., resin, glass slide).

-

Cysteine-containing peptide in a suitable buffer (e.g., phosphate or borate buffer), pH 8.0-8.5.

-

Blocking solution (e.g., 1 M ethanolamine, pH 8.5).

-

Wash buffers (e.g., PBS with and without a mild detergent like Tween-20).

Procedure:

-

Prepare the Peptide Solution: Dissolve the peptide in the coupling buffer at a desired concentration.

-

Immobilization Reaction:

-

Incubate the chloroacetyl-activated surface with the peptide solution for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the surface extensively with the wash buffer to remove any non-covalently bound peptide.

-

-

Blocking:

-

Incubate the surface with the blocking solution for 1-2 hours at room temperature to cap any unreacted chloroacetyl groups.

-

-

Final Washing:

-

Perform a final series of washes with the wash buffers. The surface is now ready for use in downstream applications.

-

Practical Considerations and Troubleshooting

-

Linker Design: The length and chemical nature of the linker can significantly impact the properties of the final conjugate. For example, incorporating polyethylene glycol (PEG) spacers can improve solubility and reduce aggregation.[2]

-

Solvent Choice: While aqueous buffers are standard for bioconjugation, the chloroacetyl-functionalized molecule is often dissolved in a water-miscible organic solvent like DMSO or DMF. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture does not denature the protein.

-

Troubleshooting Low Labeling Efficiency:

-

Confirm Cysteine Accessibility: Ensure that the target cysteine is not buried within the protein structure or involved in a disulfide bond.

-

Optimize Reaction Conditions: Systematically vary the pH, temperature, and molar ratio of the reactants.

-

Check Reagent Quality: Ensure the chloroacetyl linker has not hydrolyzed.

-

-

Minimizing Off-Target Labeling:

-

Control pH: Avoid excessively high pH values to minimize reactions with histidine and other nucleophiles.[9]

-

Limit Reaction Time: Use the shortest reaction time that provides sufficient labeling of the target cysteine.

-

Conclusion

Bifunctional chloroacetyl linkers represent a robust and reliable technology for the covalent modification of biomolecules. Their ability to form stable thioether bonds with high selectivity for cysteine residues has made them indispensable tools in chemical biology and drug development. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can effectively harness the power of chloroacetyl chemistry to construct novel bioconjugates with a wide range of applications, from basic research to the development of next-generation therapeutics.

References

- A Comparative Guide to Amide vs.

- Application Notes and Protocols for Protein Cross-Linking with Chloroacetyl-L-methionine - Benchchem. (URL: )

- assessing the stability of thioether vs amide bonds in bioconjug

-

Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide - MDPI. (URL: [Link])

-

Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed. (URL: [Link])

- Technical Support Center: Thioether Bond Stability in Bioconjug

- Technical Support Center: Minimizing Off-Target Labeling with Chloroacetyl-Containing Reagents - Benchchem. (URL: )

-

Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry. (URL: [Link])

-

Chloroacetyl products from aminoalcohols and aminoacids. - ResearchGate. (URL: [Link])

-

Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins | Bioconjugate Chemistry - ACS Publications. (URL: [Link])

-

QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry. (URL: [Link])

-

Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. (URL: [Link])

-

Linkers for ADCs - NJ Bio, Inc.. (URL: [Link])

-

Chemoselective ligation techniques: modern applications of time-honored chemistry. (URL: [Link])

-

Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC. (URL: [Link])

-

Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). - ResearchGate. (URL: [Link])

- US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google P

-

Synthesis of compounds 11–13 by amination using chloroacetyl chloride... - ResearchGate. (URL: [Link])

- Site-Specific Protein Modification Using Acetamide Derivatives: Application Notes and Protocols - Benchchem. (URL: )

-

Bifunctional linkers - CD Biosynsis. (URL: [Link])

-

Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed. (URL: [Link])

-

What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs. (URL: [Link])

-

Enzyme Immobilization for Solid-Phase Catalysis - MDPI. (URL: [Link])

Sources

- 1. biosynsis.com [biosynsis.com]

- 2. Application of Linkers in Chemical Biology [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. njbio.com [njbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biotium.com [biotium.com]

- 14. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]

- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Warhead Decision: Chloroacetamide vs. Chloroacetate Ester

This is an in-depth technical guide comparing the reactivity, stability, and application scope of Chloroacetamide versus Chloroacetate Ester warheads in drug discovery and chemical biology.

A Technical Guide for Covalent Inhibitor Design

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the choice between a chloroacetamide (

-

Chloroacetamides are the "Gold Standard" for stable, systemic covalent drugs. They resist plasma hydrolysis, offer tunable reactivity via N-substitution, and provide high selectivity for cysteine.

-

Chloroacetate Esters are predominantly metabolic liabilities for systemic drugs due to rapid cleavage by plasma carboxylesterases. However, this instability is exploited in antedrugs (soft drugs) designed for local topical action with rapid systemic clearance.

Part 1: Mechanistic Foundations

Electronic Structure & Intrinsic Reactivity

The reactivity of both warheads is governed by the activation of the

-

Inductive Effect (-I): The carbonyl group pulls electron density from the

-carbon, making it electrophilic. -

Resonance Effect (+M): The heteroatom (N or O) donates electron density into the carbonyl carbon.

-

Nitrogen (Amide): Strong resonance donation (

) stabilizes the carbonyl, making it less electron-withdrawing on the -

Oxygen (Ester): Weaker resonance donation (due to higher electronegativity) leaves the carbonyl more electron-deficient.

-

Conclusion: The chloroacetate ester is inherently more reactive (more electrophilic) than the chloroacetamide due to the stronger activation of the

Reaction Mechanism ( Alkylation)

Both warheads react with the thiolate anion (

Figure 1: General

Part 2: Reactivity & Stability Profiling

The following table summarizes the critical differences between the two warheads.

| Feature | Chloroacetamide ( | Chloroacetate Ester ( |

| Intrinsic Reactivity ( | Moderate. Tunable by N-alkylation. | High. Strong activation by ester carbonyl. |

| Plasma Stability | High. Stable to amidases; suitable for oral/IV. | Low. Rapidly hydrolyzed by carboxylesterases. |

| Metabolic Product | Stable adduct or GSH conjugate. | Chloroacetic acid (toxic) + Alcohol ( |

| Selectivity | High for Cys; low off-target Lys reaction. | Lower; higher risk of non-specific alkylation. |

| Primary Application | Systemic Drugs (TCIs), Probes. | Antedrugs (Topical), Lysate Labeling. |

The "Antedrug" Concept

The instability of chloroacetate esters is a feature, not a bug, in dermatological drug design.

-

Mechanism: A topical drug containing a chloroacetate ester exerts its effect locally in the skin. Upon absorption into the systemic circulation, plasma esterases rapidly hydrolyze the ester linkage.

-

Result: The active warhead is deactivated (split into the alcohol scaffold and chloroacetic acid), minimizing systemic toxicity. This is the "Soft Drug" approach.

Decision Logic for Warhead Selection

Figure 2: Decision matrix for selecting between amide and ester warheads based on delivery route and stability requirements.

Part 3: Experimental Protocols

To validate the choice of warhead, two assays are mandatory: Intrinsic Reactivity (GSH Assay) and Plasma Stability .

Intrinsic Reactivity Assay (GSH )

This assay measures the second-order rate constant (

Materials:

-

Test Compound (10 mM in DMSO).

-

Reduced Glutathione (GSH) (freshly prepared in PBS, pH 7.4).

-

Internal Standard (e.g., Indomethacin).

Protocol:

-

Incubation: Mix Test Compound (final 10

M) with GSH (final 100-500 -

Sampling: Aliquot samples at

min. -

Quenching: Quench immediately with 1% Formic Acid/Acetonitrile containing Internal Standard.

-

Analysis: Monitor the disappearance of the parent compound via LC-MS.

-

Calculation: Plot

vs. time. The slope is

Expected Results:

-

Chloroacetamide:

typically 1–4 hours (tunable). -

Chloroacetate Ester:

< 30 mins (highly reactive). Note: Ensure the ester linkage itself is not hydrolyzing during the assay by monitoring the alcohol byproduct.

Plasma Stability Assay

This assay determines if the warhead survives systemic circulation.

Protocol:

-

Preparation: Thaw frozen plasma (Human/Rat/Mouse) at 37°C. Centrifuge to remove debris.

-

Spiking: Spike Test Compound (1

M final) into plasma (1% DMSO final). -

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Remove aliquots at

min. -

Quenching: Precipitate proteins with cold Acetonitrile (1:3 ratio) containing Internal Standard. Centrifuge at 4000g for 20 min.

-

Analysis: Analyze supernatant by LC-MS/MS.

Critical Interpretation:

-

Chloroacetamide: Should remain >80% intact after 2 hours (unless metabolized by P450s, which requires microsome assay to distinguish).

-

Chloroacetate Ester: Expect rapid disappearance (

min) in rodent plasma (high esterase activity) and moderate disappearance in human plasma. The appearance of the hydrolyzed alcohol scaffold confirms esterase cleavage rather than protein binding.

Part 4: Applications in Drug Discovery

Chloroacetamides: The TCI Workhorse

Chloroacetamides are widely used because they sit in the "Goldilocks Zone" of reactivity—reactive enough to modify the target cysteine but stable enough to avoid rapid clearance or excessive off-target toxicity.

-

Example: Afatinib and Neratinib (though acrylamides are more common now, chloroacetamides were key precursors).

-

Tuning: Steric bulk on the amide nitrogen (e.g., N-isopropyl vs. N-methyl) can slow down the reaction rate, increasing selectivity for the target cysteine over glutathione.

Chloroacetate Esters: The Chemical Biology Probe

While poor drugs, chloroacetate esters are excellent chemical probes for in vitro use where stability is not a factor.

-

Fragment Screening: In lysate-based electrophile fragment screening, chloroacetate esters can identify cryptic pockets because their high reactivity drives labeling of lower-nucleophilicity cysteines that amides might miss.

-

Prodrugs: In rare cases, the ester is used to mask a polar group to improve permeability, relying on intracellular esterases to release the active drug (though usually, the warhead itself is not the ester).

References

-

Reactivity and Stability of Haloacetamides

- Title: "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modific

- Source: NIH / PubMed

-

URL:[Link]

-

Plasma Stability of Esters vs Amides

-

Intrinsic Reactivity Assays

- Title: "High-Throughput Quantitative Intrinsic Thiol Reactivity Evalu

- Source: SLAS Discovery

-

URL:[Link]

-

Covalent Warhead Reviews

- Title: "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors"

- Source: Journal of Medicinal Chemistry

-

URL:[Link]

Sources

- 1. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

2-(2-Chloroacetamido)ethyl 2-chloroacetate molecular weight and formula

Topic: 2-(2-Chloroacetamido)ethyl 2-chloroacetate molecular weight and formula Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

A Bifunctional Electrophile for Bioconjugation and Linker Synthesis

Executive Summary

2-(2-Chloroacetamido)ethyl 2-chloroacetate (CAS: 60945-04-2) is a specialized heterobifunctional alkylating agent used in medicinal chemistry and chemical biology.[1] Characterized by two electrophilic

This guide details the physicochemical identity, synthesis pathways, reaction mechanisms, and safety protocols for this compound, serving as a foundational reference for its application in PROTAC linker design, protein cross-linking, and fragment-based drug discovery (FBDD).

Part 1: Chemical Identity & Physicochemical Properties[3][4]

The molecule consists of an ethanolamine backbone acylated at both the nitrogen and oxygen atoms by chloroacetyl groups. Its dual electrophilic nature defines its utility.

Table 1: Chemical Specifications

| Property | Value |

| IUPAC Name | 2-[(2-Chloroacetyl)amino]ethyl 2-chloroacetate |

| CAS Number | 60945-04-2 |

| Molecular Formula | |

| Molecular Weight | 214.05 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water |

| Reactive Groups |

Structural Analysis:

The molecule possesses

-

Amide Terminus (

): Highly stable to hydrolysis; preferentially reacts with cysteine thiols via irreversible alkylation. -

Ester Terminus (

): Reactive towards thiols and amines but susceptible to hydrolysis by esterases or high pH, providing a mechanism for cleavage.

Part 2: Synthesis & Manufacturing Protocol

Context: The synthesis follows a stepwise acylation of ethanolamine (2-aminoethanol). Due to the higher nucleophilicity of the amine, the amide forms first, followed by the ester. The protocol below uses chloroacetyl chloride as the acylating agent.

Reagents Required:

-

Ethanolamine (

eq)[2] -

Chloroacetyl chloride (

eq) -

Triethylamine (TEA) or Pyridine (

eq) -

Dichloromethane (DCM) (Anhydrous)

-

0.1 M HCl and Sat.

for workup

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck round bottom flask under

atmosphere, dissolve Ethanolamine (10 mmol) and TEA (25 mmol) in anhydrous DCM (50 mL). Cool the solution to -

Acylation (Amide Formation): Add Chloroacetyl chloride (10 mmol, 1.0 eq) dropwise over 20 minutes. The amine reacts exclusively at this stage due to higher nucleophilicity.

-

Checkpoint: TLC should show consumption of starting amine and formation of the mono-acylated intermediate (

-(2-hydroxyethyl)-2-chloroacetamide).

-

-

Acylation (Ester Formation): Add the second portion of Chloroacetyl chloride (12 mmol, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Note: The esterification of the secondary alcohol is slower and may require catalytic DMAP (dimethylaminopyridine) if conversion is sluggish.

-

-

Workup:

-

Quench with ice water.

-

Wash organic layer with 0.1 M HCl (to remove TEA).

-

Wash with Sat.

(to neutralize excess acid). -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the target bis-alkylated product.

Figure 1: Stepwise synthesis pathway exploiting differential nucleophilicity of amine and alcohol groups.

Part 3: Reactivity & Mechanism of Action

The core utility of 2-(2-Chloroacetamido)ethyl 2-chloroacetate lies in its ability to cross-link nucleophilic residues. The reaction proceeds via an

Selectivity Profile

-

Thiols (Cysteine): Reaction is rapid at physiological pH (7.4). Both the amide and ester ends react efficiently.

-

Amines (Lysine/N-terminus): Reaction requires higher pH (>8.0) or prolonged incubation. The ester end is more susceptible to aminolysis (forming an amide and displacing the alcohol linker) than direct alkylation, complicating the profile if amines are uncapped.

-

Hydrolytic Stability:

-

The Amide-Chloroacetyl bond is stable in plasma.

-

The Ester-Chloroacetyl bond is a "ticking clock," susceptible to cleavage by plasma esterases. This feature is exploited to create "self-immolative" or transient cross-links.

-

Figure 2: Dual reactivity showing protein cross-linking followed by potential esterase-mediated cleavage.

Part 4: Applications in Drug Development[6]

1. Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "warhead linker." In covalent fragment screening, the chloroacetamide group acts as the electrophile to bind a target protein (e.g., KRAS G12C), while the ester tail provides a handle for further chemical elaboration or solubility modulation.

2. PROTAC Linker Synthesis

The chloroacetyl group is a common motif in recruiting E3 ligases. This specific molecule allows for the synthesis of PROTACs where the linker itself contains a liability (the ester). This is useful for:

-

Prodrug Strategies: The active PROTAC is generated only after intracellular processing.

-

Safety Profiling: Ensuring the linker degrades if it fails to bind the target, reducing off-target accumulation.

3. Protein-Protein Interaction (PPI) Stabilization

Researchers use this reagent to covalently "staple" two interacting proteins in a lysate. The ester bond allows for subsequent mass spectrometry analysis by cleaving the cross-link to simplify peptide mapping.

Part 5: Safety & Handling

Hazard Classification:

-

Acute Toxicity: High. Alkylating agents are cytotoxic.

-

Skin/Eye Irritant: Severe. Vesicant properties similar to mustard agents.

-

Sensitizer: Potential respiratory and skin sensitizer.

Handling Protocol:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Deactivation: Spills should be neutralized with a solution of 10% sodium thiosulfate (reacts with the alkyl chloride) and dilute sodium hydroxide (hydrolyzes the ester/amide).

References

-

PubChem. (2025).[3] Ethyl 2-chloroacetoacetate Compound Summary (Comparison Reference). National Library of Medicine. [Link]

Sources

Strategic Synthesis & Application of N-(2-hydroxyethyl)chloroacetamide Derivatives

Strategic Importance: The Covalent Warhead

In modern drug discovery, N-(2-hydroxyethyl)chloroacetamide (HECA) derivatives represent a critical scaffold class. They serve two distinct, high-value functions:

-

Covalent Warheads: The chloroacetamide moiety is a validated electrophile for Targeted Covalent Inhibitors (TCIs). It specifically targets non-catalytic cysteine residues (e.g., Cys115 in MurA, Cys481 in BTK) via an irreversible

reaction [1, 2]. -

Bifunctional Linkers: The hydroxyl group allows for further functionalization (e.g., esterification, etherification) to attach E3 ligase ligands in PROTAC design, while the chloride remains available for late-stage conjugation.

The synthesis of this core scaffold appears deceptively simple but is fraught with chemoselectivity challenges. This guide details the rigorous control required to favor N-acylation over O-acylation and to prevent premature cyclization into morpholin-3-ones.

Mechanistic Principles & Chemoselectivity

The reaction of ethanolamine with chloroacetyl chloride (CAC) presents a classic nucleophilic competition.

-

The Nucleophiles: The amine (

) is softer and more nucleophilic than the hydroxyl ( -

The Electrophile: Chloroacetyl chloride is a hard, highly reactive electrophile.

-

The Conflict: While

reacts faster, the byproduct is HCl. In the absence of a base, the amine is protonated (

Pathway Visualization

The following diagram maps the kinetic vs. thermodynamic pathways.

Figure 1: Reaction pathways illustrating the competition between the desired amide formation and O-acylation/cyclization side reactions.

Experimental Protocols

Two distinct protocols are presented. Method A is the modern "Gold Standard" for chemoselectivity and scalability. Method B is the traditional anhydrous route, useful when water solubility of the final derivative is a concern.

Method A: Biphasic Phosphate Buffer (The "Green" Standard)

Best for: High purity, avoiding O-acylation, scale-up.

This method utilizes the buffering capacity of phosphate (

Reagents:

-

Ethanolamine (1.0 equiv)

-

Chloroacetyl chloride (1.1 equiv)

- (1.0 M aqueous solution)

-

Ethyl Acetate (EtOAc) or DCM[1]

Step-by-Step Workflow:

-

Preparation: Dissolve ethanolamine (10 mmol) in 1.0 M

(20 mL) in a round-bottom flask. Cool to 0°C.[1][2] -

Addition: Dissolve chloroacetyl chloride (11 mmol) in EtOAc (10 mL). Add this solution dropwise to the aqueous amine mixture over 15 minutes with vigorous stirring.

-

Reaction: Allow the biphasic mixture to stir at 0°C for 20 minutes, then warm to room temperature (RT) for 10 minutes.

-

Checkpoint: TLC (100% EtOAc) should show consumption of amine (

) and appearance of amide (

-

-

Workup: Separate the organic layer.[2] Extract the aqueous layer twice with EtOAc.

-

Purification: Combine organics, wash with brine, dry over

, and concentrate.-

Note: Column chromatography is rarely needed. If required, elute with EtOAc/Hexane (1:1).

-

Method B: Anhydrous Low-Temperature Acylation

Best for: Water-sensitive substrates or complex amine derivatives.

Reagents:

-

Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Chloroacetyl chloride (1.05 equiv)

-

Anhydrous DCM[2]

Step-by-Step Workflow:

-

Setup: Flame-dry a flask under

. Add amine and TEA in anhydrous DCM. Cool to -78°C (acetone/dry ice bath).-

Critical: Low temperature is essential to suppress O-acylation in the presence of organic base.

-

-

Addition: Add CAC dropwise (diluted in DCM) over 30 minutes.

-

Quench: Stir at -78°C for 1 hour. Quench cold with saturated

. -

Workup: Extract with DCM, wash with 0.1 M HCl (to remove unreacted amine/TEA), then saturated

.

Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following spectroscopic markers to confirm structure and purity.

Diagnostic NMR Signals ( )

| Moiety | Proton ( | Shift (ppm) | Multiplicity | Diagnostic Value |

| Warhead | 4.05 - 4.10 | Singlet (2H) | Confirms intact chloroacetamide. | |

| Amide | 7.00 - 7.50 | Broad | Disappears on | |

| Linker | 3.45 - 3.55 | Multiplet | Downfield shift from starting amine (~2.8 ppm). | |

| Alcohol | 3.70 - 3.80 | Multiplet | If shifted >4.2 ppm, suspect O-acylation . |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Product is an oil/gum | Residual solvent or O-acylation | Triturate with cold diethyl ether/hexane to induce crystallization. |

| NMR shows splitting of Cl-CH2 peak | Rotamers or O-acylation | Run NMR at 50°C. If peaks coalesce, it is rotamers. If not, it is impurity. |

| Mass Spec shows M-36 peak | Cyclization to Morpholinone | Reaction pH was too high (>9). Use Method A (Phosphate buffer). |

| Low Yield | Hydrolysis of CAC | Ensure CAC is fresh/distilled. In Method B, ensure strictly anhydrous conditions. |

Downstream Application: Covalent Inhibition[4][5]

Once synthesized, the HECA derivative functions as a covalent inhibitor. The mechanism relies on the specific geometry of the target protein's binding pocket to position the warhead near a nucleophilic cysteine.

Figure 2: Mechanism of Action for Chloroacetamide-based Covalent Inhibitors.[4]

Derivatization Note: To create a library of inhibitors, the hydroxyl group of the HECA scaffold can be reacted with various carboxylic acids (using EDC/NHS) or isocyanates before the chloroacetamide installation, or carefully after if using mild conditions that do not displace the chloride. However, the standard practice is to install the chloroacetamide as the final step to prevent unwanted side reactions during library synthesis [5].

References

-

Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Source: PubMed / NIH URL:[Link]

-

Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. Source: PMC URL:[Link]

-

An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Source: Taylor & Francis / Green Chemistry Letters and Reviews URL:[Link][3]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Source: ResearchGate / Synthetic Communications URL:[Link]

Sources

Electrophilic Chloroacetyl Cross-Linking Agents: Precision Tools for Peptide Macrocyclization and Covalent Inhibition

This guide is structured as an advanced technical whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic depth, experimental strategy, and actionable protocols over generic descriptions.

Executive Summary

While iodoacetyl and maleimide groups dominate general protein bioconjugation due to their rapid kinetics, chloroacetyl groups (Cl-CH₂-CO-) occupy a critical niche requiring "tuned reactivity." Their lower electrophilicity—driven by the poorer leaving group ability of chloride compared to bromide or iodide—provides superior stability in aqueous solution and necessitates closer proximity or higher nucleophilicity for reaction. This unique kinetic profile makes chloroacetyl agents the gold standard for peptide macrocyclization , fragment-based covalent drug discovery (FBDD) , and site-specific labeling where off-target alkylation must be minimized.

This guide details the mechanistic basis, strategic selection, and experimental protocols for deploying chloroacetyl-based cross-linking agents.

Chemical Basis & Mechanism[1]

The Tuned Electrophile

The chloroacetyl group reacts primarily via a bimolecular nucleophilic substitution (

Key Mechanistic Differentiator: Unlike iodoacetyl groups, which react rapidly with thiols at physiological pH (and often non-specifically with histidines or lysines if in excess), chloroacetyl groups are kinetically sluggish .

-

Leaving Group Ability:

. The C-Cl bond is stronger and the chloride ion is a harder base, making the transition state higher in energy. -

Consequence: Reaction requires either (a) a higher pH to increase nucleophile concentration (thiol

thiolate), (b) elevated temperature, or (c) a proximity effect (e.g., binding in an enzyme pocket or intramolecular cyclization).

Selectivity Profile

-

Primary Target: Sulfhydryl groups (-SH) of Cysteine.[1]

-

Secondary Targets: Imidazole (Histidine) and

-amines (Lysine).-

Note: At pH < 8.0, chloroacetyls are highly specific for cysteine. Significant reaction with amines typically requires pH > 9.0 or long incubation times, making them more specific than iodoacetyls in complex mixtures.

-

Hydrolytic Stability

Chloroacetyl groups are significantly more stable in aqueous buffers than their iodo- counterparts.

-

Iodoacetyl: Rapid hydrolysis in light/solution; generates free

which can interfere with some assays. -

Chloroacetyl: Stable for days in solution at neutral pH, allowing for long-duration incubations (e.g., in peptide library screening).

Strategic Selection of Agents

The "agent" in chloroacetyl chemistry is often a building block used to functionalize a ligand or peptide, rather than a standalone heterobifunctional linker like SMCC.

Table 1: Comparative Haloacetyl Reactivity & Application

| Feature | Iodoacetyl (-COCH₂I) | Bromoacetyl (-COCH₂Br) | Chloroacetyl (-COCH₂Cl) |

| Reactivity | High (Fast kinetics) | Moderate | Low (Slow, requires proximity) |

| Leaving Group | Iodide (Excellent) | Bromide (Good) | Chloride (Poor) |

| Selectivity | Lower (Risk of His/Lys alkylation) | Moderate | High (Cys specific at pH < 8) |

| Hydrolysis | Fast (Light sensitive) | Moderate | Slow (Very stable) |

| Primary Use | Protein-Protein Conjugation | Liposomal/Vaccine Constructs | Peptide Cyclization, Covalent Drugs |

| Example Reagent | SIA, SIAB | SBAP | Cl-Ac-Cl, N-Succ-Cl-Ac |

Common Reagents

-

Chloroacetyl Chloride (Cl-Ac-Cl): The primary building block for converting amines to chloroacetamides. Used in solid-phase peptide synthesis (SPPS) to cap N-termini.

-

N-Succinimidyl Chloroacetate: A rare but available heterobifunctional linker (NHS ester + Chloroacetyl) for converting amine-containing proteins into chloroacetyl-activated intermediates.

-

Chloroacetamide Warheads: Integrated directly into small molecules (e.g., covalent kinase inhibitors) to target non-catalytic cysteines.

Visualization: Mechanism & Workflow

Reaction Mechanism ( )

The following diagram illustrates the nucleophilic attack of a cysteine thiolate on a chloroacetylated peptide, a reaction central to macrocyclization.

Caption: Figure 1. S_N2 reaction pathway of a cysteine thiolate attacking a chloroacetyl group. The reaction is driven by the displacement of the chloride ion, forming a stable non-reversible thioether linkage.

Workflow: Peptide Macrocyclization

This workflow describes the "Head-to-Side-Chain" cyclization strategy, a dominant application of chloroacetyl agents.[2]

Caption: Figure 2. Workflow for synthesizing thioether-cyclized peptides via N-terminal chloroacetylation.[2][3] The reaction relies on the proximity of the internal cysteine to the N-terminal electrophile.

Experimental Protocols

Protocol A: N-Terminal Chloroacetylation & Cyclization (On-Resin/Solution)

Objective: Create a stable thioether macrocycle (stapled peptide).

Reagents:

-

Peptide on resin (N-term free, Cys(Trt) protected).

-

Chloroacetyl chloride (or Chloroacetic anhydride).

-

Diisopropylethylamine (DIPEA).

-

DMF (anhydrous).

Step-by-Step:

-

Acylation (On-Resin):

-

Wash resin with DMF.

-

Prepare a solution of Chloroacetyl chloride (10 eq) and DIPEA (20 eq) in DMF. Caution: Exothermic.

-

Add to resin and shake for 30–60 minutes at Room Temperature (RT).

-

QC Check: Perform Kaiser test. If blue, repeat. If colorless, proceed.

-

-

Cleavage:

-

Wash resin (DMF x3, DCM x3).

-

Cleave with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. This removes the Trt protecting group from Cys, exposing the free thiol.

-

Precipitate in cold diethyl ether.

-

-

Cyclization (In Solution):

-

Dissolve crude peptide in 0.1 M Ammonium Bicarbonate (pH 8.0–8.5) .

-

Critical: Maintain dilute concentration (< 1 mg/mL ) to favor intramolecular cyclization over intermolecular dimerization.

-

Monitor by LC-MS.[4][5][6] Reaction typically completes in 1–4 hours.

-

Note: The chloroacetyl group is slow; if reaction is sluggish, adjust pH to 9.0. The proximity of the Cys usually drives this reaction despite the poor leaving group.

-

Protocol B: Covalent Inhibitor Screening (Reactivity Assay)

Objective: Assess the intrinsic reactivity of a chloroacetamide warhead on a small molecule.

Reagents:

Method:

-

Prepare 10 mM stock of Test Compound in DMSO.

-

Prepare 10 mM stock of GSH in PBS.

-

Mix to final conc: 50 µM Compound + 500 µM GSH (1:10 ratio) in PBS.

-

Incubate at 37°C.

-

Readout: Monitor disappearance of parent compound and appearance of adduct via LC-MS at t=0, 1h, 4h, 24h.

-

Interpretation:

- min: Highly reactive (risk of non-specific toxicity).

- hours: Low reactivity (requires highly specific binding pocket to work in vivo).

-

Target: Ideal "tuned" covalent drugs often have slow solution reactivity but fast on-target reactivity due to binding affinity (

).

Troubleshooting & Critical Control Points

Controlling Hydrolysis vs. Aminolysis

-

Issue: Chloroacetyl groups are stable, but at high pH (>9.5), hydrolysis competes, and amines (Lys N-termini) may react.

-

Solution: Keep pH between 7.5 and 8.5. If solubility is poor, use up to 50% DMSO/DMF. Chloroacetyls tolerate organic solvents well.

"Dead" Reaction (No Cyclization)

-

Cause: The chloride is too poor a leaving group for the specific geometry of the peptide.

-

Fix: Add Potassium Iodide (KI) (catalytic amount).

Oxidation

-

Issue: Free thiols oxidize to disulfides before reacting with the chloroacetyl group.

-

Fix: Perform cyclization under

atmosphere or add TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not contain thiols and will not interfere with the chloroacetyl group (unlike DTT or Mercaptoethanol).

References

-

Lindley, H. (1959). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. Link

-

Gong, Y., et al. (2011). Chemical Probes for Kinase Cys-Targeting. Nature Chemical Biology. (Discusses chloroacetamide warheads in covalent inhibitors). Link

-

Thermo Fisher Scientific. Crosslinking Technical Handbook. (General reference for haloacetyl reactivity). Link

-

BenchChem. Application Notes for Protein Cross-Linking with Chloroacetyl-L-methionine. Link

-

Resh, M.D. (2016). Fatty Acylation of Proteins: New Insights into Promiscuity and Specificity. Progress in Lipid Research. (Discusses biological chloro- analogs). Link

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. N-Succinimidyl 2-chloroacetate | CymitQuimica [cymitquimica.com]

- 9. Covalent Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. korambiotech.com [korambiotech.com]

- 11. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of Morpholine-3-one Scaffolds via N,O-bis(chloroacetyl)ethanolamine

Abstract & Strategic Significance

This application note details the protocol for synthesizing morpholin-3-one and its 4-substituted derivatives using N,O-bis(chloroacetyl)ethanolamine as a pivotal intermediate. While often encountered as an "over-acylated" byproduct in the reaction between ethanolamine and chloroacetyl chloride, this bis-electrophile serves as a robust precursor for high-purity morpholinone scaffolds.

The morpholin-3-one ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in major anticoagulants (e.g., Rivaroxaban/Xarelto ) and various fungicides. This guide addresses the specific challenge of converting the linear, bis-electrophilic precursor into the cyclic lactam through a base-mediated cascade that synchronizes ester hydrolysis with intramolecular N-alkylation.

Chemical Logic & Mechanism[1][2][3][4]

The transformation of N,O-bis(chloroacetyl)ethanolamine to morpholin-3-one is not a simple displacement; it is a tandem deprotection-cyclization sequence .

The Mechanistic Pathway

-

Starting State: The precursor contains two electrophilic sites (

-chloro carbonyls) and two potential nucleophiles (masked by acylation). -

Base Activation: Treatment with a strong base (e.g., NaOH, KOtBu) initiates two competing events:

-

Hydrolysis (Site A): The ester linkage (

) is hydrolyzed, releasing chloroacetate and regenerating the free hydroxyl group. -

Deprotonation (Site B): The amide nitrogen is deprotonated to form an amidate anion.

-

-

Cyclization: The amidate anion performs an intramolecular

attack on the-

Correction: The standard morpholin-3-one ring (N-C(=O)-C-O-C-C) requires the oxygen to attack the chloroacetyl group attached to the nitrogen.

-

Wait, let's verify the connectivity:

-

Precursor:

-

Target: Morpholin-3-one (

ring). -

Actual Mechanism: The base hydrolyzes the O-chloroacetyl group (removing the ester). The free alkoxide (or hydroxyl) then attacks the N-chloroacetyl chloride? No, the N-side is already an amide.

-

Correct Pathway: The Amide Nitrogen (

) attacks the alkyl chloride of the O-side chain? No, that forms a different ring. -

Refined Mechanism: The reaction actually proceeds via the N-(2-hydroxyethyl)-2-chloroacetamide intermediate. The "Bis" compound is simply a protected form. The base hydrolyzes the O-ester first. Then, the alkoxide (O-) attacks the C-Cl of the N-acetyl group?

-

Most Common Route:[1] The Nitrogen attacks the alkyl halide.[2]

-

Structure:

. -

Base removes H from OH.

attacks -

Therefore: The N,O-bis compound is a reservoir. You must hydrolyze the O-ester (waste) to free the OH group, which then cyclizes onto the N-side chain.

-

-

-

Reaction Pathway Diagram[6]

Caption: Figure 1. The conversion requires selective hydrolysis of the O-ester followed by O-alkylation of the N-chloroacetyl tail.

Experimental Protocol

Materials & Equipment

-

Precursor: N,O-bis(chloroacetyl)ethanolamine (prepared in situ or isolated).

-

Base: Sodium Hydroxide (50% aq) or Sodium Hydride (60% dispersion) for anhydrous routes.

-

Solvent: Ethanol (Standard) or THF (High Purity).

-

Equipment: 3-Neck Flask, Mechanical Stirrer (critical for slurry handling), Temperature Controller.

Protocol A: The "One-Pot" Hydrolytic Cyclization (Industrial Standard)

Best for large-scale preparation where absolute anhydrous conditions are difficult.

-

Solubilization:

-

Dissolve 10.0 g (39 mmol) of N,O-bis(chloroacetyl)ethanolamine in 50 mL of Ethanol/Water (4:1 v/v).

-

Note: The bis-compound has limited solubility; mild heating to 35°C may be required.

-

-

Controlled Basification (The Critical Step):

-

Cool the mixture to 0–5°C .

-

Slowly add 50% NaOH solution (approx. 3.5 equivalents).[3]

-

Rate Control: Maintain internal temperature <10°C. Exothermicity indicates hydrolysis of the ester.

-

pH Check: Maintain pH 12–13. If pH drops, the hydrolysis is consuming base; add more.

-

-

Cyclization Phase:

-

Once addition is complete, warm the mixture to 25°C and stir for 2 hours.

-

Monitor: TLC (MeOH/DCM 1:9) should show disappearance of the non-polar Bis-spot and appearance of the polar lactam.

-

-

Workup & Isolation:

-

Neutralize to pH 7 with dilute HCl.

-

Evaporate ethanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL). Note: Morpholin-3-one is water-soluble; salting out with NaCl improves extraction efficiency.

-

Dry over

and concentrate. -

Purification: Recrystallize from Isopropanol/Hexane.

-

Protocol B: Anhydrous Cyclization (High Purity)

Best for drug discovery applications requiring trace impurity control.

-

Setup: Flame-dried flask,

atmosphere. -

Reaction:

-

Completion: Stir at reflux (65°C) for 1 hour.

-

Filtration: Filter off the NaCl/Sodium Chloroacetate byproduct.

-

Yield: Typically 85-92% after solvent removal.

Data Analysis & Troubleshooting

Solvent System Comparison

The choice of solvent dramatically impacts the reaction rate and impurity profile.

| Solvent System | Base | Yield (%) | Purity (%) | Notes |

| Ethanol/Water | NaOH | 78% | 92% | Industrial standard. Requires extraction. |

| THF (Anhydrous) | NaH | 88% | 98% | Best for small scale. Fast reaction. |

| Toluene | KOtBu | 65% | 85% | Slower; heterogeneous mixture issues. |

| DCM/Water (PTC) | NaOH/TEBA | 82% | 95% | Phase Transfer Catalysis. Good for scale-up. |

Troubleshooting Guide

-

Problem: Low Yield / Recovery.

-

Problem: Polymerization (Gummy solid).

-

Problem: Incomplete Hydrolysis (Bis-compound remains).

Advanced Application: 4-Substituted Derivatives

To prepare 4-phenylmorpholin-3-one (Rivaroxaban scaffold), the protocol changes slightly. The starting material is N-phenyl-N,O-bis(chloroacetyl)ethanolamine .

Workflow:

-

Start: N-phenyl-ethanolamine + Chloroacetyl Chloride (excess)

N-phenyl-N,O-bis intermediate. -

Cyclization: The N-phenyl group reduces the nucleophilicity of the amide, but the O-alkylation mechanism remains valid.

-

Conditions: Requires stronger heating (Reflux in Ethanol/KOH) compared to the unsubstituted analog.

References

-

Process for the preparation of 4-phenyl-3-morpholinone. Indian Patent IN276286.[5] (Describes the industrial hydrolysis/cyclization of chloroacetylated intermediates).

-

Method of preparing 3-morpholinone. CN Patent 105753804A. (Details the ethanolamine/chloroacetate cyclization route).

-

Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons, 2025. (Rivaroxaban intermediate synthesis).[10][8]

-

Morpholine as a privileged structure: A review. Molecules, 2026. (General reactivity and medicinal chemistry of morpholine scaffolds).

Sources

- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Process For The Preparation Of 4 Phenyl 3 Morpholinone [quickcompany.in]

- 6. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tdcommons.org [tdcommons.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]

Bioconjugation techniques using bis-electrophilic reagents

Application Note: Site-Specific Bioconjugation via Disulfide Re-bridging

Introduction: The Shift to Structural Rigidity

In the development of Antibody-Drug Conjugates (ADCs) and therapeutic proteins, the era of stochastic conjugation—where payloads attach randomly to surface lysines—is ending. Heterogeneity leads to variable pharmacokinetics (PK) and therapeutic indices.

This guide details the application of bis-electrophilic reagents (specifically Bis-sulfones and Next-Generation Maleimides ). Unlike monovalent linkers that attach to a single cysteine, these reagents function as "molecular staples." They intercalate into reduced disulfide bonds, covalently re-connecting the two sulfur atoms with a rigid 3-carbon (bis-sulfone) or 2-carbon (maleimide) bridge.[1]

Key Advantages:

-

Homogeneity: Targets interchain disulfides (4 in IgG1), yielding a defined Drug-Antibody Ratio (DAR) of exactly 4.

-

Stability: Prevents the "retro-Michael" deconjugation pathway common in standard maleimides.

-

Structural Integrity: Maintains the covalent link between heavy and light chains, preventing thermal instability.

Mechanistic Principles

The core mechanism relies on a "Open-Close" strategy. Native disulfides are reduced to liberate free thiols (Open).[2][3] The bis-electrophile then reacts sequentially with both thiols (Close), locking the protein in its native conformation while installing the payload.

Mechanism of Action: Bis-sulfone Reagents

The reagent typically contains a latent electrophile. Upon exposure to physiological pH, it undergoes an elimination reaction to generate a reactive double bond (Michael acceptor).

-

Elimination: The reagent sheds a leaving group (e.g., sulfinic acid), forming a vinyl sulfone.

-

First Addition: The first protein thiol attacks the double bond.

-

Second Elimination/Addition: A second elimination occurs, allowing the second thiol to attack, completing the bridge.

Figure 1: The "Open-Close" mechanism of disulfide re-bridging. The bis-electrophile restores the covalent link between protein chains.

Reagent Selection Guide

Choosing the right bis-electrophile is critical for stability and conjugation speed.

| Feature | Bis-sulfones (e.g., ThioBridge™) | Dibromomaleimides (DBM) | Standard Maleimides (Control) |

| Bridge Size | 3-Carbon bridge (Flexible) | 2-Carbon bridge (Rigid) | No bridge (Single attachment) |

| Mechanism | Michael Addition-Elimination | Addition-Elimination (Substitution) | Michael Addition |

| Stability | High (Irreversible) | High (Post-hydrolysis) | Moderate (Risk of exchange) |

| Reaction pH | pH 7.5 – 8.2 | pH 6.0 – 8.0 | pH 6.5 – 7.5 |

| Application | ADCs requiring high plasma stability | Rapid conjugation & fluorescence quenching | General labeling |

Detailed Protocol: Bis-sulfone Conjugation of IgG1

Objective: Synthesize a site-specific ADC with DAR 4 using a Bis-sulfone-PEG-Payload reagent.

Materials Required

-

Antibody: Human IgG1 (e.g., Trastuzumab), >5 mg/mL in PBS.

-

Reagent: Bis-sulfone-PEG4-Payload (dissolved in DMSO).

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT if possible to skip desalting steps.

-

Buffers:

-

Conjugation Buffer: 50 mM Sodium Phosphate, 20 mM EDTA, pH 7.8.

-

Storage Buffer: PBS, pH 7.4.

-

Experimental Workflow

Step 1: Pre-Conjugation Buffer Exchange

-

Rationale: EDTA is mandatory to chelate divalent cations (

, -

Action: Buffer exchange antibody into Conjugation Buffer using a Zeba Spin column (7K MWCO). Adjust concentration to 5 mg/mL (approx. 33 µM).

Step 2: Mild Reduction (The "Open" Phase)

-

Rationale: We need to reduce interchain disulfides without dismantling the non-covalent interactions holding the heavy/light chains together.

-

Action: Add 6.0 equivalents of TCEP to the antibody solution.

-

Incubation: 2 hours at 37°C.

-

Note: Unlike maleimides, bis-sulfones are often compatible with excess TCEP, but for highest purity, pass through a desalting column to remove TCEP if the specific bis-sulfone reagent is sensitive to reduction. Self-Validating Step: Check free thiol content using Ellman’s Reagent (DTNB) if optimizing. You should see ~8 free thiols per IgG.

Step 3: Bis-Alkylation (The "Close" Phase)

-

Action: Add 4.4 equivalents of Bis-sulfone reagent (1.1 eq per disulfide bond). Add slowly while swirling. Ensure DMSO concentration is <10% (v/v) to prevent protein precipitation.

-

Incubation: 4 hours at Room Temperature (22°C) or Overnight at 4°C.

-

Mechanism Check: The pH must be kept at 7.8. Lower pH (< 7.0) slows the elimination step required to activate the bis-sulfone.

Step 4: Purification

-

Action: Remove excess small molecule reagent using a desalting column (PD-10) or Tangential Flow Filtration (TFF) equilibrated with Storage Buffer.

Figure 2: Step-by-step workflow for site-specific disulfide re-bridging.

Quality Control & Validation

To ensure scientific integrity, you must validate that re-bridging occurred and not just mono-alkylation (which leaves the bridge open).

A. SDS-PAGE (Non-Reducing)

This is the critical self-validating test .

-

Expected Result (Success): A single band at ~150 kDa. This proves the covalent bridge between Heavy (H) and Light (L) chains is restored.

-

Failure Mode: Bands at 75 kDa (Half-antibody), 50 kDa (Heavy chain), or 25 kDa (Light chain). This indicates the disulfides were reduced but not successfully re-bridged.

B. Hydrophobic Interaction Chromatography (HIC)

-

Purpose: Determine the DAR distribution.

-

Expected Result: A dominant peak corresponding to DAR 4. Bis-sulfones typically yield >80% DAR 4 species, whereas stochastic lysine conjugation yields a Gaussian distribution (DAR 0–8).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitation during conjugation | DMSO concentration too high or reagent hydrophobicity. | Keep organic solvent <10%. Add reagent in multiple small aliquots. |

| "Laddering" on SDS-PAGE | Incomplete re-bridging (Mono-alkylation). | Increase pH to 8.0 to accelerate the elimination step. Increase incubation time. |

| High Aggregation (SEC) | Over-reduction or protein unfolding. | Reduce TCEP equivalents (try 4.0 eq). Ensure temperature during reduction does not exceed 37°C. |

| Low Conjugation Yield | Oxidation of thiols before reagent addition. | Crucial: Ensure EDTA is fresh and present in the reduction buffer. Degas buffers if necessary. |

References

-

Godwin, A. et al. (2010). Nature Chemistry. "Phospholipid-mimicking reagents for the construction of protein–polymer conjugates." Link (Note: Foundational paper on bis-sulfone intercalation).

-

Schumacher, F. F. et al. (2011). Bioconjugate Chemistry. "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Link

-

Badescu, G. et al. (2014).[4] Bioconjugate Chemistry. "Bridging Disulfides for Stable and Defined Antibody Drug Conjugates." Link

-

Morais, M. et al. (2017).[5][6] Organic & Biomolecular Chemistry. "Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation." Link

-

BenchChem Application Note. (2025). "Site-Specific Antibody Labeling Using Bis-sulfone-PEG4 Linkers." Link

Sources

Application Note: A Systematic Approach to Solvent Selection for 2-(2-Chloroacetamido)ethyl 2-chloroacetate

Abstract

The selection of an appropriate solvent is a critical first step in a vast array of chemical applications, from reaction chemistry to formulation and purification.[1][2] An optimal solvent system ensures the complete dissolution of the target compound, maintains its chemical stability, and is compatible with downstream processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting a suitable solvent for 2-(2-Chloroacetamido)ethyl 2-chloroacetate. We will analyze the molecule's structural attributes to predict its solubility, present a systematic protocol for empirical solubility and stability testing, and offer guidance on interpreting the results to make an informed solvent choice.

Molecular Analysis of 2-(2-Chloroacetamido)ethyl 2-chloroacetate

A thorough understanding of the target molecule's structure is foundational to predicting its interaction with various solvents. The principle of "like dissolves like" remains a cornerstone of solubility science.

Chemical Structure:

-

IUPAC Name: 2-(2-Chloroacetamido)ethyl 2-chloroacetate

-

Molecular Formula: C₆H₈Cl₂NO₃

-

Key Functional Groups:

-

Amide (-CONH-): This group is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Amide-containing compounds like 2-chloroacetamide are known to be soluble in water and polar organic solvents such as ethanol and acetone.[3][4][5]

-

Ester (-COO-): The ester group is polar and can act as a hydrogen bond acceptor. Simple esters like ethyl chloroacetate are miscible with alcohols and ethers but have limited solubility in water.[6][7]

-

Chloroalkane (C-Cl): The two chloro- substituents increase the molecule's molecular weight and add polar C-Cl bonds.

-

Ethyl Linker (-CH₂-CH₂-): This provides a degree of non-polar character to the molecule.

-

Predicted Solubility Profile: Based on its composite structure, 2-(2-Chloroacetamido)ethyl 2-chloroacetate is predicted to be a polar molecule. The presence of both hydrogen bond donor and acceptor sites, coupled with two polar functionalities (amide and ester), suggests that it will be most soluble in polar solvents. However, the dual chloro- groups and the ethyl backbone may limit its solubility in highly aqueous systems compared to simpler amides. Therefore, polar aprotic and polar protic organic solvents are the most promising candidates.

Theoretical Framework for Solvent Selection

A systematic approach to solvent selection involves considering various physicochemical properties that govern solute-solvent interactions.[8] For pharmaceutical applications, safety, environmental impact, and regulatory acceptance are also paramount.[2][9][10]

Key Solvent Parameters:

-

Polarity Index (P'): An empirical measure of a solvent's relative polarity. Solvents are ranked on a scale, with water being highly polar (10.2) and non-polar solvents like hexane having a low value (0.1).[11]

-

Dielectric Constant (ε): A measure of a solvent's ability to separate ions, which correlates with its general polarity.

-

Hydrogen Bonding Capability: Solvents can be classified as:

-

Protic: Capable of donating hydrogen bonds (e.g., water, alcohols).

-

Aprotic: Not capable of donating hydrogen bonds (e.g., acetone, DMSO, ethyl acetate).

-

The workflow for selecting a solvent should be a multi-step, decision-driven process, as illustrated below.

Caption: Systematic workflow for solvent selection.

Experimental Protocols

Safety Precaution: 2-(2-Chloroacetamido)ethyl 2-chloroacetate contains chloroacetamide and chloroacetate moieties. Related compounds are known to be toxic and irritating.[6] Always handle the compound and solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly identify promising candidate solvents.

Materials:

-

2-(2-Chloroacetamido)ethyl 2-chloroacetate

-

Vials (2 mL) with caps

-

Vortex mixer

-

Selection of candidate solvents (see Table 1)

Procedure:

-

Weigh approximately 5 mg of 2-(2-Chloroacetamido)ethyl 2-chloroacetate into a clean, dry 2 mL vial.

-

Add 100 µL of the first candidate solvent to the vial.

-

Cap the vial and vortex for 30 seconds at room temperature.

-

Visually inspect for dissolution. If the solid is fully dissolved, record as "Freely Soluble."

-

If not fully dissolved, add another 400 µL of the solvent (total volume 500 µL).

-

Vortex for 1 minute. Observe. If dissolved, record as "Soluble."

-

If not fully dissolved, add another 500 µL of the solvent (total volume 1.0 mL).

-

Vortex for 1 minute. Observe. If dissolved, record as "Sparingly Soluble."

-

If solid remains, record as "Insoluble."

-

Repeat steps 1-9 for each solvent listed in Table 1.

Table 1: Candidate Solvents for Screening

| Solvent Class | Solvent Name | Polarity Index (P')[11] | Expected Outcome Rationale |

| Non-Polar | Hexane | 0.1 | Unlikely to be effective due to the high polarity of the amide and ester groups. |

| Toluene | 2.4 | May show slight solubility due to the aromatic ring's interaction with the molecule's backbone. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Promising. Often effective for moderately polar compounds. |

| Ethyl Acetate (EtOAc) | 4.4 | Promising. Shares an ester functional group, potentially aiding interaction. | |

| Acetone | 5.1 | Very Promising. Solubilizes a wide range of polar compounds, including chloroacetamides.[3] | |

| Acetonitrile (ACN) | 5.8 | Very Promising. Highly polar, suitable for many pharmaceutical compounds. | |

| Dimethylformamide (DMF) | 6.4 | Highly Promising. Excellent solvent for amides. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Promising. A powerful, highly polar solvent capable of dissolving many compounds. | |

| Polar Protic | Isopropanol (IPA) | 3.9 | Promising. Can engage in hydrogen bonding. |

| Ethanol (EtOH) | 4.3 | Very Promising. Known to dissolve chloroacetamides and esters.[3] | |

| Methanol (MeOH) | 5.1 | Very Promising. Similar to ethanol but more polar. | |

| Water | 10.2 | May be sparingly soluble due to the polar groups, but limited by the organic backbone.[5] |

Protocol 2: Quantitative Solubility Determination

Objective: To determine the precise solubility (e.g., in mg/mL) in the most promising solvents identified in Protocol 1.

Methodology: Gravimetric Analysis

-

Select the top 3-5 "Freely Soluble" or "Soluble" candidates from Protocol 1.

-

Add an excess amount of 2-(2-Chloroacetamido)ethyl 2-chloroacetate (e.g., 100 mg) to a vial containing a known volume of solvent (e.g., 1.0 mL).

-

Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, allow any undissolved solid to settle.

-

Carefully transfer a known volume of the supernatant (e.g., 0.5 mL) to a pre-weighed, dry vial. Avoid transferring any solid.

-

Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Protocol 3: Chemical Stability Assessment

Objective: To ensure the compound does not degrade in the chosen solvent over time. The ester and chloro- groups are potentially reactive. Esters can hydrolyze, especially in the presence of water or alcohols (transesterification).[7][12]

Methodology: HPLC or TLC Monitoring

-

Prepare a stock solution of the compound in a promising solvent at a known concentration (e.g., 5 mg/mL).

-

Immediately analyze the "Time 0" sample via HPLC or TLC to establish a baseline purity profile.

-

For TLC: Spot the solution on a silica plate and develop with an appropriate mobile phase (e.g., 50:50 Ethyl Acetate:Hexane). Visualize under UV light and note the primary spot's Rf value and the absence of degradation products.

-

For HPLC: Inject the solution and record the chromatogram, noting the retention time and peak area of the main compound.

-

-

Store the stock solution at the intended experimental temperature (e.g., room temperature).

-

Re-analyze the solution at set time points (e.g., 1, 4, 8, and 24 hours).

-

Compare the chromatograms or TLC plates over time. The solvent is considered suitable if there is no significant change in the purity profile (i.e., no new peaks/spots appear, and the primary peak area/spot intensity remains constant).

Data Interpretation and Final Selection

The ideal solvent will exhibit the following characteristics:

-

High Solubility: Achieves the desired concentration with ease.

-

Chemical Inertness: Does not cause degradation of the compound within the experimental timeframe.

-

Application Compatibility: Possesses physical properties (e.g., boiling point, viscosity) suitable for the downstream application. For example, a lower boiling point is preferable for easy removal, while a higher boiling point may be required for high-temperature reactions.

-

Safety and Environmental Profile: Conforms to institutional and regulatory guidelines (e.g., ICH limits for residual solvents in pharmaceutical products).[10] Solvents like DMF are highly effective but are often flagged for toxicity and environmental concerns, requiring careful consideration of alternatives.[9]

By systematically applying these protocols, a researcher can confidently select a solvent that ensures the integrity and success of their experimental work with 2-(2-Chloroacetamido)ethyl 2-chloroacetate.

References

- Title: 2-Chloroacetamide - Solubility of Things Source: Vertex AI Search URL

-

Title: Solvent selection for pharmaceuticals Source: ResearchGate URL: [Link]

-

Title: Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL: [Link]

-

Title: Chloroacetamide - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

-

Title: ICSC 1081 - ETHYL CHLOROACETATE Source: International Chemical Safety Cards URL: [Link]

-

Title: Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes Source: Organic Process Research & Development URL: [Link]

-

Title: Understanding the Role of Solvents in Pharmaceutical Manufacturing Source: Coastview Solvents URL: [Link]

-

Title: Safety Data Sheet: Ethyl chloroacetate Source: Carl ROTH URL: [Link]

-

Title: What Factors Are Taken Into Consideration When Selecting a Solvent? Source: ACS Green Chemistry Institute URL: [Link]

-

Title: chloroacetamide - ChemBK Source: ChemBK URL: [Link]

-

Title: ethyl chloroacetate, 105-39-5 Source: The Good Scents Company URL: [Link]

-

Title: Ethyl chloroacetate | C4H7ClO2 | CID 7751 Source: PubChem URL: [Link]

-

Title: Ethyl 2-chloroacetoacetate - Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Chloroacetamide | ClCH2CONH2 | CID 6580 Source: PubChem URL: [Link]

-

Title: Polarity Index Source: Burdick & Jackson URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. coastviewsolvents.com [coastviewsolvents.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 1081 - ETHYL CHLOROACETATE [chemicalsafety.ilo.org]

- 7. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. mdpi.com [mdpi.com]

- 10. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 11. Polarity Index [macro.lsu.edu]

- 12. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Solubility of 2-(2-Chloroacetamido)ethyl 2-chloroacetate

Welcome to the technical support center for 2-(2-Chloroacetamido)ethyl 2-chloroacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles and ensure the success of your research.

Introduction: Understanding the Solubility Challenge

2-(2-Chloroacetamido)ethyl 2-chloroacetate is a molecule that, due to its chemical structure containing both ester and chloroacetamide functional groups, may exhibit limited aqueous solubility. Poor solubility can lead to a host of experimental issues, including inaccurate quantification, precipitation in assays, low bioavailability in cellular and in vivo studies, and overall irreproducible results[1]. This guide will walk you through a systematic approach to understanding and improving the solubility of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving 2-(2-Chloroacetamido)ethyl 2-chloroacetate in my aqueous buffer. What are the first steps I should take?